molecular formula C18H24N4O2S B11172464 3-[(2-methylpropanoyl)amino]-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

3-[(2-methylpropanoyl)amino]-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11172464
M. Wt: 360.5 g/mol
InChI Key: XEVCDHOCBMRFQX-UHFFFAOYSA-N
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Description

3-[(2-methylpropanoyl)amino]-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

The synthesis of 3-[(2-methylpropanoyl)amino]-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methylpropanoyl chloride with 5-(pentan-3-yl)-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-[(2-methylpropanoyl)amino]-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential proteins in microorganisms, leading to their death. For its anticancer activity, it may interfere with the signaling pathways that regulate cell growth and division, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-[(2-methylpropanoyl)amino]-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide include other 1,3,4-thiadiazole derivatives such as:

These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H24N4O2S

Molecular Weight

360.5 g/mol

IUPAC Name

3-(2-methylpropanoylamino)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C18H24N4O2S/c1-5-12(6-2)17-21-22-18(25-17)20-16(24)13-8-7-9-14(10-13)19-15(23)11(3)4/h7-12H,5-6H2,1-4H3,(H,19,23)(H,20,22,24)

InChI Key

XEVCDHOCBMRFQX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

Origin of Product

United States

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